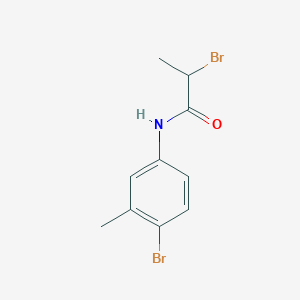

2-bromo-N-(4-bromo-3-methylphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

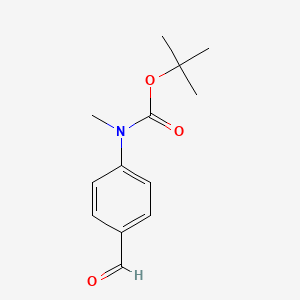

“2-bromo-N-(4-bromo-3-methylphenyl)propanamide” is a chemical compound with the molecular formula C10H11Br2NO . It has a molecular weight of 321.01 . This compound is solid in physical form .

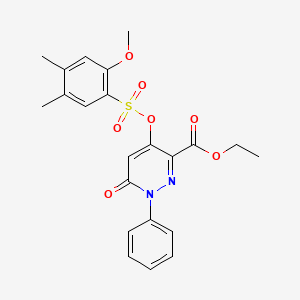

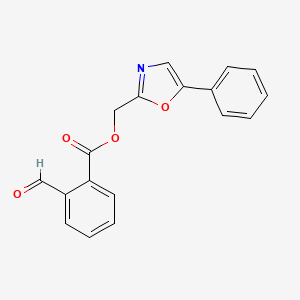

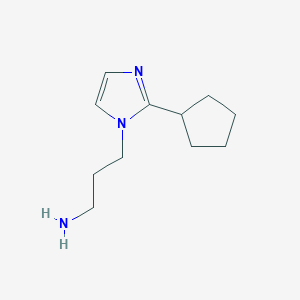

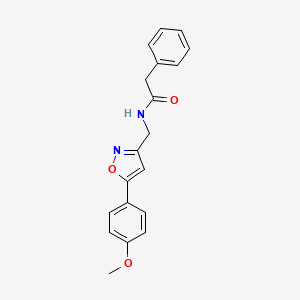

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanamide backbone with bromine and a 3-methylphenyl group attached . The presence of two bromine atoms makes this compound a dibromide .Physical And Chemical Properties Analysis

This compound has a melting point of 166-167 °C and a predicted boiling point of 397.3±37.0 °C . It has a predicted density of 1.734±0.06 g/cm3 at 20 °C and 760 Torr . The pKa is predicted to be 11.78±0.70 .Applications De Recherche Scientifique

Fumigation and Pest Control

Methyl bromide and related compounds have been widely used as fumigants for stored-product and quarantine purposes due to their broad-spectrum activity against insects, nematodes, and plant-pathogenic microbes. However, due to its ozone-depleting properties, methyl bromide is being phased out, and research is focused on finding alternatives for pre-plant and post-harvest pest and pathogen control. This situation highlights the significance of exploring new brominated compounds for potential applications in pest control and agricultural practices (Fields & White, 2002) (Schneider et al., 2003) (Zasada et al., 2010).

Organic Synthesis and Polymerization

The compound 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been synthesized and characterized for its efficiency as a fluorescent atom transfer radical polymerization (ATRP) initiator. This suggests that brominated propanamides can be integral in initiating polymerizations, indicating potential applications in material science and organic synthesis (Kulai & Mallet-Ladeira, 2016).

Chemistry and Pharmacology

Brominated propanamides demonstrate varied reactivity and can lead to different products based on the deprotonation site. This characteristic is crucial in synthesizing molecules with significant biological activities, such as β-lactams and acrylanilides, showcasing the potential of brominated compounds in medicinal chemistry and drug design (Pandolfi et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

2-bromo-N-(4-bromo-3-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2NO/c1-6-5-8(3-4-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWRABRCIZOJDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(C)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2648547.png)

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2648554.png)

![6-chloro-N-[4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2648555.png)

![tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2648558.png)

![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2648559.png)

![3-(2,6-Dichlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2648561.png)